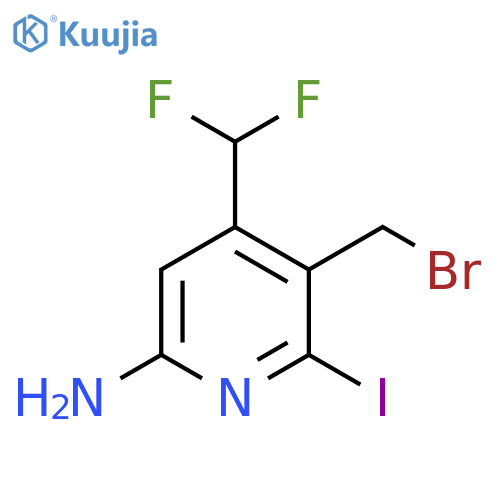Cas no 1803671-39-7 (6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine)

1803671-39-7 structure
商品名:6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine
CAS番号:1803671-39-7
MF:C7H6BrF2IN2
メガワット:362.941219806671
CID:4854485
6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine 化学的及び物理的性質
名前と識別子
-
- 6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine
-
- インチ: 1S/C7H6BrF2IN2/c8-2-4-3(6(9)10)1-5(12)13-7(4)11/h1,6H,2H2,(H2,12,13)
- InChIKey: XWQPDCDSRXQUHW-UHFFFAOYSA-N
- ほほえんだ: IC1C(CBr)=C(C(F)F)C=C(N)N=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 38.9
6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029068263-1g |
6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine |
1803671-39-7 | 97% | 1g |
$1,534.70 | 2022-04-02 |
6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine 関連文献
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
4. Water
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
1803671-39-7 (6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine) 関連製品
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬